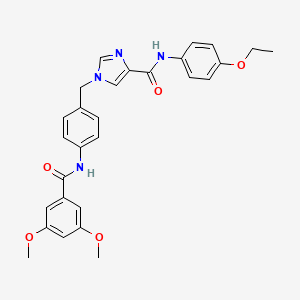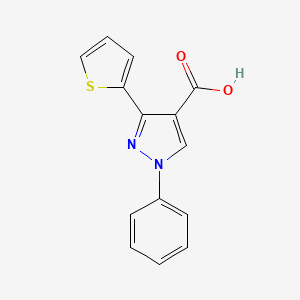
1-(4-(3,5-dimethoxybenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-(3,5-dimethoxybenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with potential biological activities, such as cardiac electrophysiological effects and serotonin-3 (5-HT3) receptor antagonism.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, as seen in the synthesis of N-substituted imidazolylbenzamides, which exhibit cardiac electrophysiological activity . Similarly, the synthesis of potent 5-HT3 receptor antagonists involves the creation of complex heterocyclic structures, as demonstrated by the development of N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide derivatives . These processes often require careful selection of starting materials, reagents, and reaction conditions to achieve the desired molecular architecture and pharmacological properties.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of an imidazole ring, which is a common feature in many biologically active molecules. The imidazole ring can be substituted at various positions to modulate the compound's properties, as seen in the synthesis of 4-(1H-imidazol-1-yl)benzamides . The presence of substituents such as methoxy, ethoxy, and benzyl groups can significantly influence the binding affinity and activity of these molecules at their target sites.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For instance, the imidazole ring can participate in hydrogen bonding and pi-pi interactions, which are crucial for binding to biological targets . The presence of amide linkages in the benzamides suggests potential for hydrolysis under certain conditions, which could affect the stability and bioavailability of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the introduction of methoxy and ethoxy groups can increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties . The use of spectroscopic techniques like FT-IR, 1H-NMR, and 13C-NMR is essential for the structural characterization of these compounds, as demonstrated in the analysis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core structure.
Propiedades
IUPAC Name |
1-[[4-[(3,5-dimethoxybenzoyl)amino]phenyl]methyl]-N-(4-ethoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5/c1-4-37-23-11-9-22(10-12-23)31-28(34)26-17-32(18-29-26)16-19-5-7-21(8-6-19)30-27(33)20-13-24(35-2)15-25(14-20)36-3/h5-15,17-18H,4,16H2,1-3H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEXRDAPQWYHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
![2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2517918.png)
![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)



![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2517926.png)
![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)
amino}ethyl)acetamide](/img/structure/B2517928.png)
